Welcome to the BenchChem Online Store!
molecular formula C19H14ClN7 B8458480 4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile

4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile

Cat. No. B8458480
M. Wt: 375.8 g/mol
InChI Key: SOKOHDQTKSROQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858609B2

Procedure details

Methanol (120 ml) was added to a mixture of intermediate (5) (2.35 g) and K2CO3 (9.19 g) in water (40 ml). The resulting reaction mixture was stirred and refluxed for 19 hours under argon. Water (120 ml) was added, the precipitate was filtered off and purified by column chromatography over silica gel (eluent: DCM/2-propanone 90/10). Two desired fractions were collected and their solvent was evaporated. The first fraction group was slurried in ACN, cooled, filtered off and dried, yielding 0.75 g (45%, white solid) of 4-[[4-amino-6-[(5-chloro-1H-indol-4-yl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile (compound 8, mp. 267-268° C.). The second column fraction group yielded 0.15 g of 4-[[4-amino-6-[(5-chloro-1H-indol-4-yl)methyl]-1,3,5-triazin-2-yl]amino]benzamide (compound 9). After 24 hours at RT the aqueous filtrate was filtered to give 0.25 g of compound (9). The two fractions of compound 9 were combined, dissolved in 500 ml of refluxing methanol, hot filtered, the filtrate concentrated to 50 ml, cooled and filtered, then dried, yielding 0.25 g (14%) of 4-[[4-amino-6-[(5-chloro-1H-indol-4-yl)methyl]-1,3,5-triazin-2-yl]amino]benzamide (compound 9, mp. 204-205° C.).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
intermediate ( 5 )
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
9.19 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[NH2:3][C:4]1[N:9]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=2)[N:7]=[C:6]([CH2:19][C:20]2[C:28]([Cl:29])=[CH:27][CH:26]=[C:25]3[C:21]=2[CH:22]=[CH:23][N:24]3S(C2C=CC(C)=CC=2)(=O)=O)[N:5]=1.C([O-])([O-])=O.[K+].[K+]>O>[NH2:3][C:4]1[N:5]=[C:6]([CH2:19][C:20]2[C:28]([Cl:29])=[CH:27][CH:26]=[C:25]3[C:21]=2[CH:22]=[CH:23][NH:24]3)[N:7]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]#[N:18])=[CH:13][CH:12]=2)[N:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
intermediate ( 5 )
Quantity
2.35 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)NC1=CC=C(C=C1)C#N)CC1=C2C=CN(C2=CC=C1Cl)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
9.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 19 hours under argon
Duration
19 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica gel (eluent: DCM/2-propanone 90/10)
CUSTOM
Type
CUSTOM
Details
Two desired fractions were collected
CUSTOM
Type
CUSTOM
Details
their solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)CC1=C2C=CNC2=CC=C1Cl)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.